molecular formula C9H8BrNO4 B1345793 Ethyl 2-bromo-5-nitrobenzoate CAS No. 208176-31-2

Ethyl 2-bromo-5-nitrobenzoate

Cat. No.: B1345793
CAS No.: 208176-31-2
M. Wt: 274.07 g/mol
InChI Key: YCHNRCVNPZZVED-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and nitro groups, respectively, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and bromination steps, and efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitrobenzoate or 2-thio-5-nitrobenzoate.

    Reduction: 2-bromo-5-aminobenzoate.

    Ester Hydrolysis: 2-bromo-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: In the synthesis of polymers and other materials with specific properties.

    Biological Studies: As a probe to study enzyme activities and biochemical pathways involving esterases and nitroreductases.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-nitrobenzoate in chemical reactions involves:

    Electrophilic Substitution: The bromine atom acts as an electrophile, making the compound susceptible to nucleophilic attack.

    Reduction: The nitro group undergoes reduction through electron transfer processes facilitated by reducing agents.

    Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol.

Comparison with Similar Compounds

    Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with the bromine atom at the meta position relative to the nitro group.

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Bromo-5-nitrobenzoic acid: The carboxyl group is not esterified.

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. The ethyl ester group also provides different solubility and reactivity characteristics compared to similar compounds with different ester groups or without esterification.

Properties

IUPAC Name

ethyl 2-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNRCVNPZZVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611255
Record name Ethyl 2-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208176-31-2
Record name Ethyl 2-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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